Cas no 2228745-08-0 (1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid)

1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid
- EN300-1998346
- 2228745-08-0
-
- Inchi: 1S/C14H13NO3/c1-15-6-5-10-11(3-2-4-12(10)15)14(13(17)18)7-9(16)8-14/h2-6H,7-8H2,1H3,(H,17,18)
- InChI Key: RKQSNNDJZYWLAN-UHFFFAOYSA-N
- SMILES: O=C1CC(C(=O)O)(C2=CC=CC3=C2C=CN3C)C1
Computed Properties
- Exact Mass: 243.08954328g/mol
- Monoisotopic Mass: 243.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 59.3Ų
1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1998346-0.1g |
1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2228745-08-0 | 0.1g |
$943.0 | 2023-09-16 | ||
Enamine | EN300-1998346-0.5g |
1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2228745-08-0 | 0.5g |
$1027.0 | 2023-09-16 | ||
Enamine | EN300-1998346-2.5g |
1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2228745-08-0 | 2.5g |
$2100.0 | 2023-09-16 | ||
Enamine | EN300-1998346-1g |
1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2228745-08-0 | 1g |
$1070.0 | 2023-09-16 | ||
Enamine | EN300-1998346-5g |
1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2228745-08-0 | 5g |
$3105.0 | 2023-09-16 | ||
Enamine | EN300-1998346-10.0g |
1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2228745-08-0 | 10g |
$4606.0 | 2023-06-01 | ||
Enamine | EN300-1998346-0.25g |
1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2228745-08-0 | 0.25g |
$985.0 | 2023-09-16 | ||
Enamine | EN300-1998346-5.0g |
1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2228745-08-0 | 5g |
$3105.0 | 2023-06-01 | ||
Enamine | EN300-1998346-0.05g |
1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2228745-08-0 | 0.05g |
$900.0 | 2023-09-16 | ||
Enamine | EN300-1998346-1.0g |
1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2228745-08-0 | 1g |
$1070.0 | 2023-06-01 |
1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid Related Literature
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
Additional information on 1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid
Research Brief on 1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid (CAS: 2228745-08-0)
1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid (CAS: 2228745-08-0) is a novel chemical entity that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique indole and cyclobutane scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.
The synthesis of 1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid involves a multi-step process that includes the functionalization of the indole ring and the construction of the cyclobutane moiety. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structure and purity of the compound. Researchers have optimized the synthetic route to improve yield and scalability, which is critical for its potential industrial application.
Pharmacological evaluations have revealed that this compound exhibits significant activity against specific biological targets. Preliminary in vitro studies indicate that it modulates key signaling pathways involved in inflammation and cancer. For instance, it has been shown to inhibit the activity of certain kinases that are overexpressed in tumor cells, suggesting its potential as an anticancer agent. Additionally, its anti-inflammatory properties have been demonstrated in cellular models, where it reduces the production of pro-inflammatory cytokines.
Mechanistic studies have provided insights into the compound's mode of action. Molecular docking simulations suggest that 1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid binds to the active site of target proteins, disrupting their function. This binding affinity has been corroborated by biochemical assays, which show dose-dependent inhibition of enzymatic activity. These findings underscore the compound's potential as a lead molecule for the development of targeted therapies.
Despite these promising results, further research is needed to fully elucidate the compound's pharmacokinetic and toxicological profiles. Current studies are underway to evaluate its bioavailability, metabolic stability, and safety in animal models. These investigations will be crucial for determining its suitability for clinical development. Moreover, structure-activity relationship (SAR) studies are being conducted to optimize its efficacy and reduce potential off-target effects.
In conclusion, 1-(1-methyl-1H-indol-4-yl)-3-oxocyclobutane-1-carboxylic acid represents a promising candidate in the field of medicinal chemistry. Its unique structural features and biological activity make it a valuable subject for ongoing research. Future studies should focus on advancing its preclinical development and exploring its therapeutic potential in various disease models. The continued investigation of this compound may pave the way for the discovery of novel drugs with significant clinical impact.
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